2-Thiaspiro[3.5]nonane-6,8-dione
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Overview
Description
2-Thiaspiro[3.5]nonane-6,8-dione is a chemical compound with the CAS Number: 2361645-51-2 . It has a molecular weight of 170.23 . It is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H10O2S/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4°C . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the current sources.Scientific Research Applications
Stereoselective Synthesis and Cyclization
One study details the synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-dione, highlighting a stereoselective synthetic route involving sulfur dichloride. This work underscores the compound's utility in annulation and cyclization reactions, pivotal in synthesizing complex heterocyclic structures (R. Bishop, 2003).
Linker for Oligonucleotide Synthesis
Another research application involves 4-Oxoheptanedioic acid acting as an orthogonal linker for solid-phase synthesis of base-sensitive oligonucleotides. The paper demonstrates the reactivity of l,6-Dioxaspiro[4,4]nonane-2,7-dione with alcohols, facilitating the synthesis of derivatized nucleosides, which are foundational in developing therapeutic oligonucleotides (A. Leisvuori et al., 2008).
One-Pot Synthesis of Spiro Diones
A novel one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation showcases the compound's applicability in constructing spirocyclic frameworks efficiently. This method highlights the compound's role in medicinal chemistry and drug discovery for generating complex molecular architectures (Thanh‐Truc Huynh et al., 2017).
Diels-Alder Reactions
Research on 6-Vinyl-1-oxa-4-thiaspiro[4.5]dec-6-ene demonstrates its reactivity in Diels-Alder reactions with various dienophiles, leading to the synthesis of diastereoisomers. This study contributes to the understanding of stereoselective synthesis and the structural analysis of spirocyclic compounds, useful in designing materials with specific optical properties (M. Parvez et al., 2001).
Green Chemistry and Material Science
The inhibition performances of spirocyclopropane derivatives for mild steel protection in acidic conditions illustrate the compound's potential in green chemistry and materials science. This research underscores the application of spiro compounds in corrosion inhibition, highlighting their significance in developing environmentally friendly protective coatings (M. Chafiq et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-thiaspiro[3.5]nonane-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCONTRQJZAIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2(CC1=O)CSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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